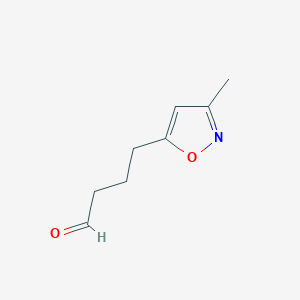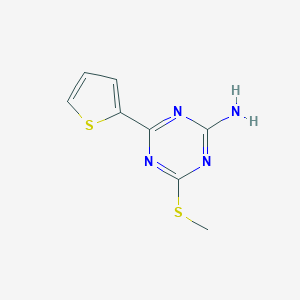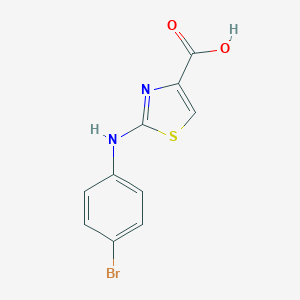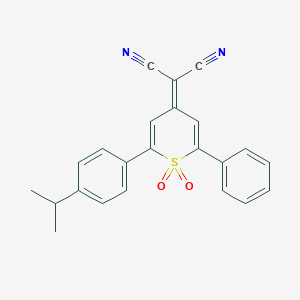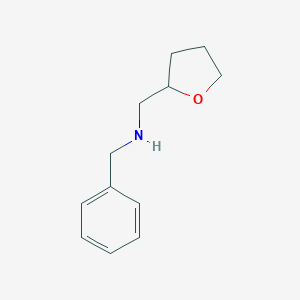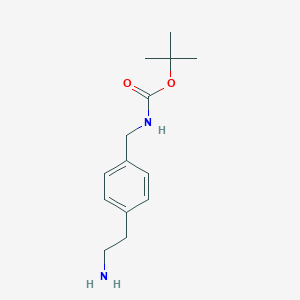![molecular formula C9H12O B063353 Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) CAS No. 159651-24-8](/img/structure/B63353.png)
Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI), commonly known as norcarfentanil, is a synthetic opioid analgesic drug. It is a derivative of fentanyl and has a similar chemical structure. Norcarfentanil has been used in scientific research to study opioid receptors and pain pathways in the body.
作用機序
Norcarfentanil works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, leading to a decrease in the transmission of pain signals and an increase in the release of dopamine, which produces feelings of pleasure and euphoria. Norcarfentanil is a highly potent opioid and can produce significant analgesic effects at low doses.
Biochemical and Physiological Effects:
Norcarfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It can also produce a range of side effects, including nausea, vomiting, constipation, and dizziness. Norcarfentanil is highly addictive and can lead to physical dependence and withdrawal symptoms.
実験室実験の利点と制限
Norcarfentanil has several advantages for use in lab experiments. It is a highly potent opioid and can produce significant analgesic effects at low doses, making it useful for studying the effects of opioids on pain pathways in the body. It is also a selective agonist of the mu-opioid receptor, which allows for specific targeting of this receptor in experiments. However, norcarfentanil is highly addictive and can produce significant side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on norcarfentanil. One area of research is the development of new opioid analgesics that are less addictive and have fewer side effects than current opioids. Another area of research is the development of new treatments for opioid addiction and overdose. Norcarfentanil can also be used to study the effects of opioids on different types of pain, including chronic pain and neuropathic pain. Finally, norcarfentanil can be used to study the effects of opioids on other systems in the body, including the immune system and the cardiovascular system.
Conclusion:
Norcarfentanil is a synthetic opioid analgesic drug that has been used in scientific research to study opioid receptors and pain pathways in the body. It is a potent agonist of the mu-opioid receptor and has been used to study the binding and activation of this receptor. Norcarfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It is highly addictive and can lead to physical dependence and withdrawal symptoms. Norcarfentanil has several advantages for use in lab experiments, but its side effects and addictive properties can limit its use in certain experiments. There are several future directions for research on norcarfentanil, including the development of new opioid analgesics and treatments for opioid addiction and overdose.
合成法
Norcarfentanil can be synthesized through a multistep process starting with the reaction of N-phenethyl-4-piperidone with cyclopentadiene. The resulting product is then hydrogenated to form norcarfentanil. The synthesis of norcarfentanil is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Norcarfentanil has been used in scientific research to study opioid receptors and pain pathways in the body. It is a potent agonist of the mu-opioid receptor and has been used to study the binding and activation of this receptor. Norcarfentanil has also been used to study the effects of opioids on the central nervous system, including their analgesic and addictive properties.
特性
| 159651-24-8 | |
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m0/s1 |
InChIキー |
NIMLCWCLVJRPFY-YIZRAAEISA-N |
異性体SMILES |
CC(=O)[C@@H]1C[C@@H]2C[C@H]1C=C2 |
SMILES |
CC(=O)C1CC2CC1C=C2 |
正規SMILES |
CC(=O)C1CC2CC1C=C2 |
同義語 |
Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



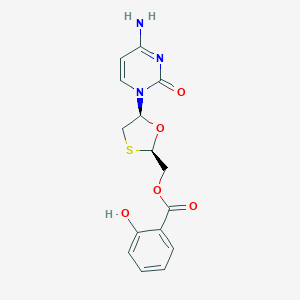

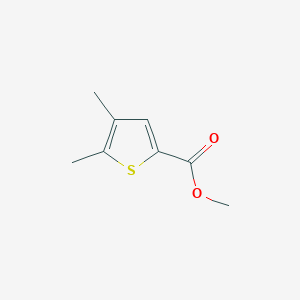
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
